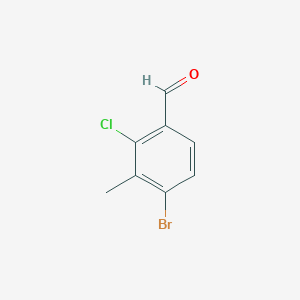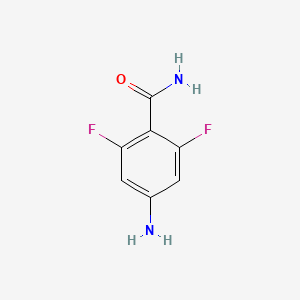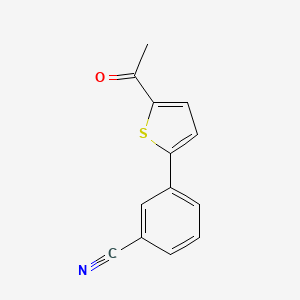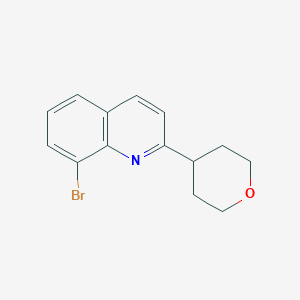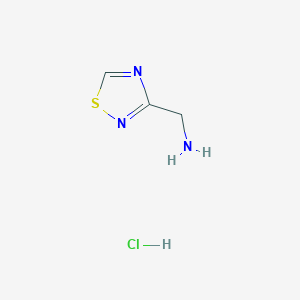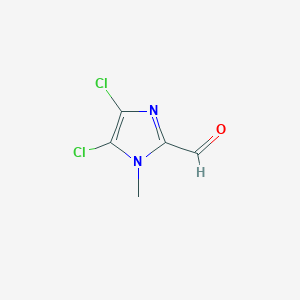
4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with chlorine atoms at the 4 and 5 positions, a methyl group at the 1 position, and an aldehyde group at the 2 position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles or the use of other imidazole precursors. One common method includes the reaction of 4,5-dichloroimidazole with appropriate aldehyde precursors under controlled conditions . The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the cyclization and substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4,5-dichloro-1-methyl-1H-imidazole-2-carboxylic acid.
Reduction: Formation of 4,5-dichloro-1-methyl-1H-imidazole-2-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
4,5-Dichloroimidazole: Lacks the aldehyde group but shares similar chemical properties.
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but with different substitution patterns.
1H-Imidazole-4-carbaldehyde: Similar core structure but different substitution at the 1 position.
Uniqueness: 4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1000684-07-0 |
|---|---|
Molecular Formula |
C5H4Cl2N2O |
Molecular Weight |
179.00 g/mol |
IUPAC Name |
4,5-dichloro-1-methylimidazole-2-carbaldehyde |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(2-10)8-4(6)5(9)7/h2H,1H3 |
InChI Key |
IPDVDVOOVSLKMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=C1Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



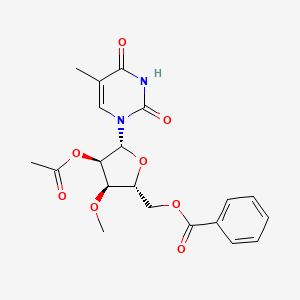
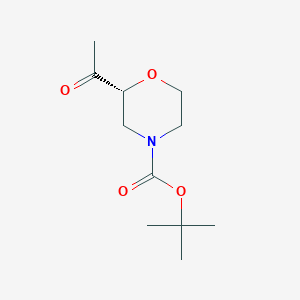
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)
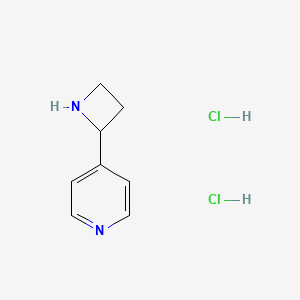
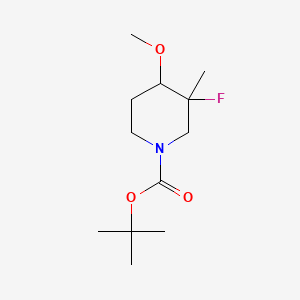
![N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13905022.png)
![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)

